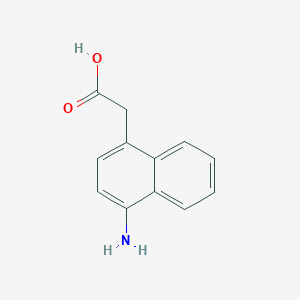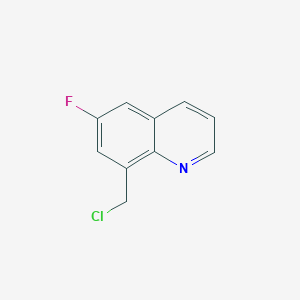
Ethyl 3-ethoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-ethoxypicolinate, also known as 2-Pyridinecarboxylic acid, 3-ethoxy-, ethyl ester, is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is a derivative of picolinic acid and is characterized by the presence of an ethoxy group at the third position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxypicolinate can be synthesized through various methods. One common approach involves the esterification of 3-ethoxypyridine-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as strong acids or ion exchange resins are often employed to facilitate the esterification reaction. The use of tubular reactors and fixed-bed reactors can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-ethoxypicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Ethyl 3-ethoxypicolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It serves as a precursor in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mecanismo De Acción
The mechanism of action of ethyl 3-ethoxypicolinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 3-ethoxypicolinate can be compared with other esters and pyridine derivatives:
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
ethyl 3-ethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-13-8-6-5-7-11-9(8)10(12)14-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
QVSJKXSRXZRYEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=CC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


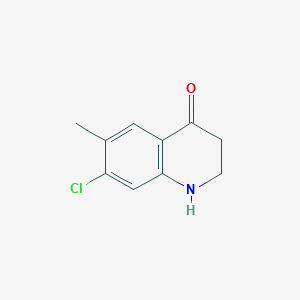
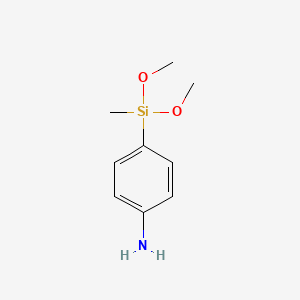
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
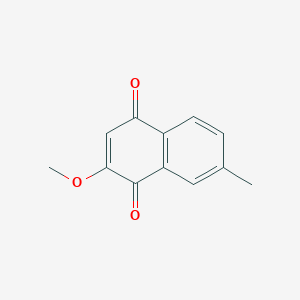



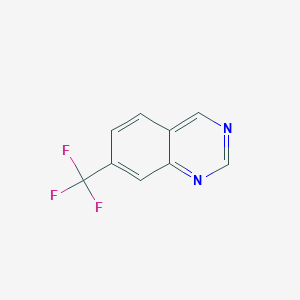
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
